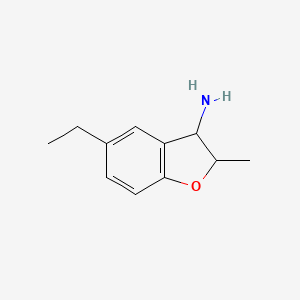
(Azepan-3-ylmethyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Azepan-3-ylmethyl)dimethylamine is an organic compound with the molecular formula C₉H₂₀N₂ It is a secondary amine, characterized by the presence of an azepane ring (a seven-membered nitrogen-containing ring) attached to a dimethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Azepan-3-ylmethyl)dimethylamine typically involves the reaction of azepane with formaldehyde and dimethylamine. The process can be summarized as follows:
Starting Materials: Azepane, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions.
Procedure: Azepane is reacted with formaldehyde to form an intermediate, which then reacts with dimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Azepan-3-ylmethyl)dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Azepan-3-ylmethyl)dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Azepan-3-ylmethyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamine: A simpler secondary amine with two methyl groups attached to the nitrogen atom.
Azepane: The parent compound without the dimethylamine group.
N-Methylazepane: An intermediate compound with one methyl group attached to the nitrogen atom.
Uniqueness
(Azepan-3-ylmethyl)dimethylamine is unique due to the presence of both an azepane ring and a dimethylamine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
1-(azepan-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H20N2/c1-11(2)8-9-5-3-4-6-10-7-9/h9-10H,3-8H2,1-2H3 |
Clave InChI |
KRIXNFYRDJRDFD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CCCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


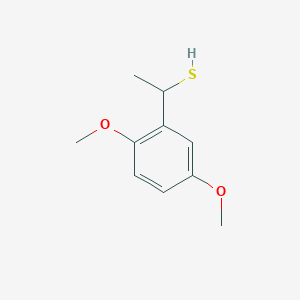

![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13305898.png)
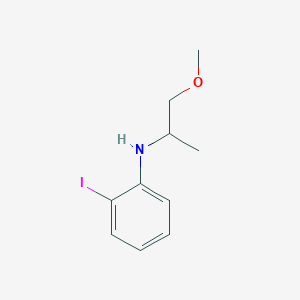
![Tert-butyl[(3-nitrophenyl)methyl]amine](/img/structure/B13305910.png)
![2-[(2-Ethylbutyl)amino]propane-1,3-diol](/img/structure/B13305913.png)
![5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13305914.png)
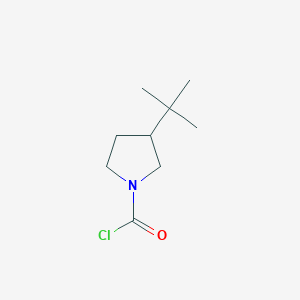
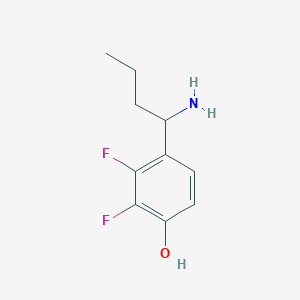
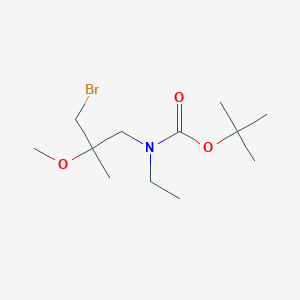
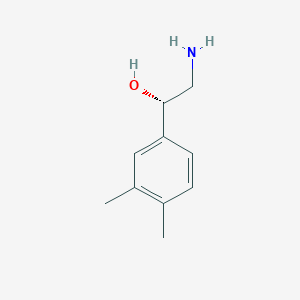
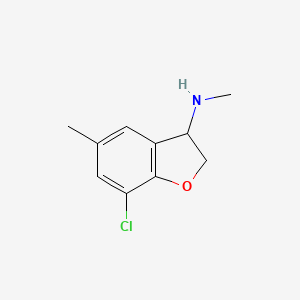
![2-[(Cyclopropylamino)methyl]-4-methylphenol](/img/structure/B13305959.png)
